![molecular formula C27H23N3O3 B3303231 N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide CAS No. 920243-75-0](/img/structure/B3303231.png)
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide
Descripción general
Descripción
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule drug that has been extensively studied for its potential therapeutic applications. XNT belongs to the xanthene family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in a range of diseases. It has been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been found to exhibit anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide acts as an activator of the NAD+ dependent deacetylase enzyme SIRT1. SIRT1 is a key regulator of cellular metabolism and has been found to play a role in a range of physiological processes including aging, inflammation, and stress response. This compound has been found to increase the activity of SIRT1, leading to a range of downstream effects including increased mitochondrial function, reduced oxidative stress, and improved insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to increase mitochondrial function and reduce oxidative stress, leading to improved cellular metabolism. This compound has also been found to improve insulin sensitivity and reduce inflammation, leading to potential therapeutic applications in metabolic diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and has a well-characterized mechanism of action. This compound has also been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic applications. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide. One potential direction is to explore its potential therapeutic applications in metabolic diseases such as diabetes and obesity. This compound has been found to improve insulin sensitivity and reduce inflammation, making it a potentially promising treatment for these diseases. Another potential direction is to explore its potential applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been found to exhibit neuroprotective effects, making it a potentially promising treatment for these diseases. Finally, future research could focus on improving the solubility and bioavailability of this compound, which could increase its effectiveness in vivo.
Propiedades
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-18-10-12-19(13-11-18)22-14-15-25(30-29-22)32-17-16-28-27(31)26-20-6-2-4-8-23(20)33-24-9-5-3-7-21(24)26/h2-15,26H,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAZVQXPFORVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




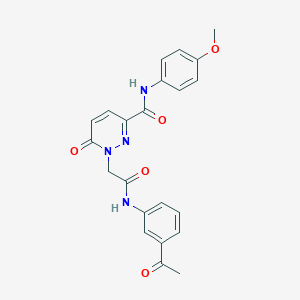
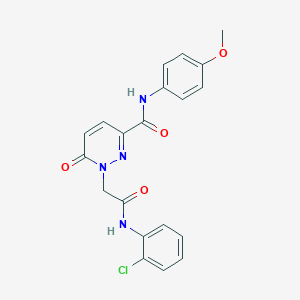
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B3303165.png)

![2-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B3303177.png)
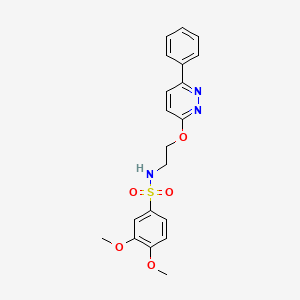
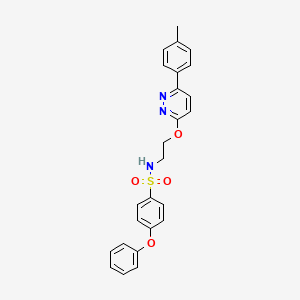
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3303189.png)
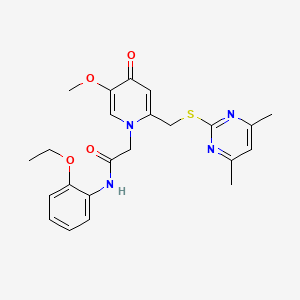
![(4-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3303200.png)
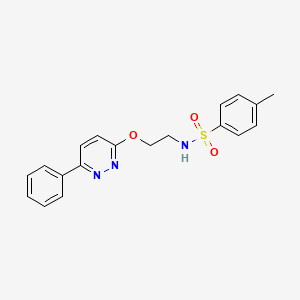
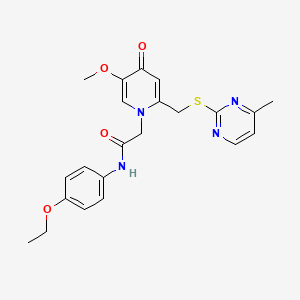
![2-(4-ethoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide](/img/structure/B3303227.png)